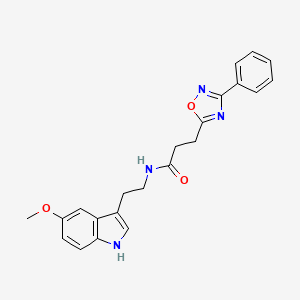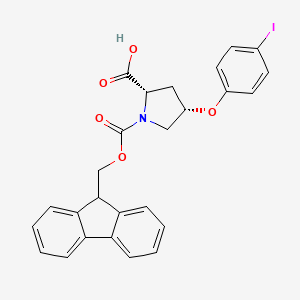
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is a synthetic compound that belongs to the family of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodophenoxy substituent on the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline typically involves multiple steps. One common method starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the iodophenoxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodophenol derivatives, while reduction can produce phenoxy derivatives.
Applications De Recherche Scientifique
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.
Mécanisme D'action
The mechanism of action of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions to expose the proline residue, which can then interact with enzymes or receptors. The iodophenoxy group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenol: A simpler compound with similar iodophenoxy functionality.
Fmoc-L-proline: A related compound without the iodophenoxy substituent.
4-(4-Iodophenoxy)phenol: Another compound with an iodophenoxy group but different overall structure.
Uniqueness
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is unique due to the combination of the Fmoc protecting group and the iodophenoxy substituent on the proline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C26H22INO5 |
|---|---|
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22INO5/c27-16-9-11-17(12-10-16)33-18-13-24(25(29)30)28(14-18)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24-/m0/s1 |
Clé InChI |
QKHJUQWFRZUHJS-UUOWRZLLSA-N |
SMILES isomérique |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I |
SMILES canonique |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


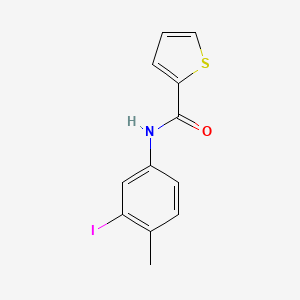


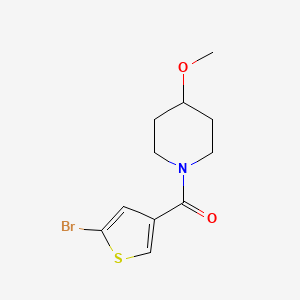


![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
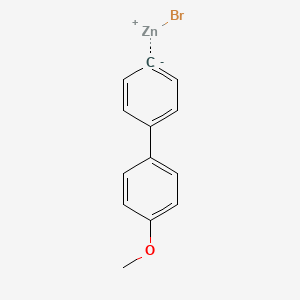
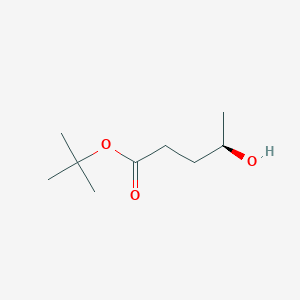
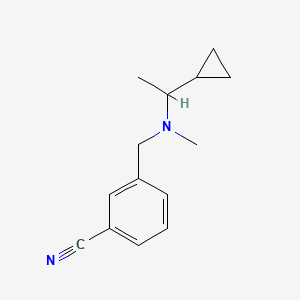

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
